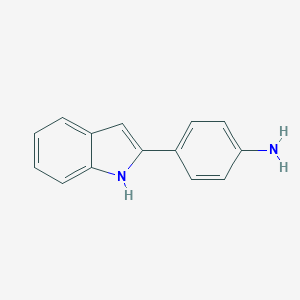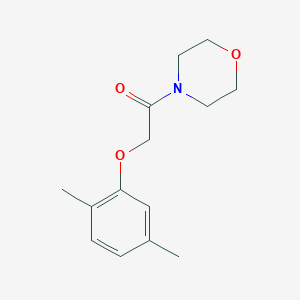
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a derivative of morpholine and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the target organism, leading to cell death.
Biochemische Und Physiologische Effekte
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and viruses. It has also been shown to have insecticidal and herbicidal activity in agricultural applications.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, its limited solubility in water can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of morpholine, 1-((2,5-dimethylphenoxy)acetyl)-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another potential direction is to explore its potential as a pesticide or herbicide in agriculture. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. While its mechanism of action is not fully understood, it has been shown to have potent biological activity and has potential as a therapeutic agent, pesticide, or herbicide. Further studies are needed to fully understand its potential and to develop more efficient synthesis methods.
Synthesemethoden
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- can be synthesized using different methods, including the reaction of morpholine with 2,5-dimethylphenol in the presence of acetic anhydride and acetic acid. Another method involves the reaction of morpholine with 2,5-dimethylphenol in the presence of acetyl chloride and triethylamine.
Wissenschaftliche Forschungsanwendungen
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, antifungal agent, and antiviral agent. In agriculture, it has been studied for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
148183-91-9 |
|---|---|
Produktname |
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- |
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-12(2)13(9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
KNQDRJJBJVAOSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCOCC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCOCC2 |
Andere CAS-Nummern |
148183-91-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



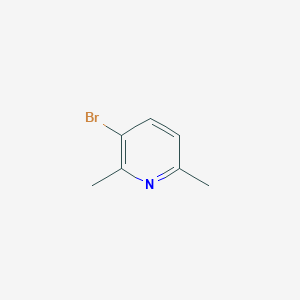
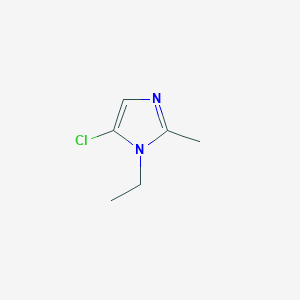
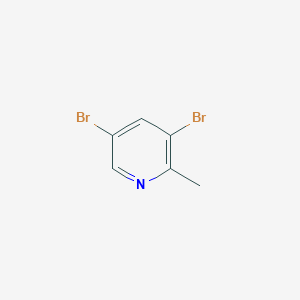
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
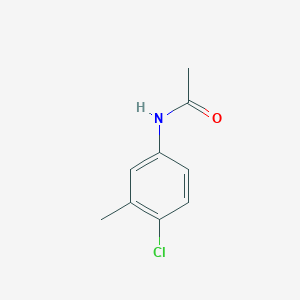
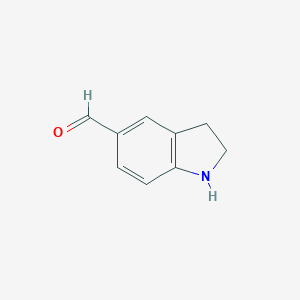
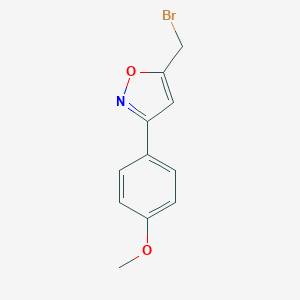
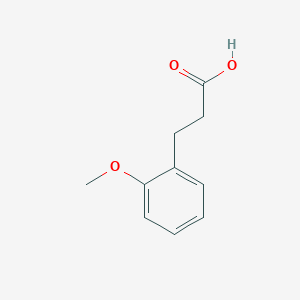
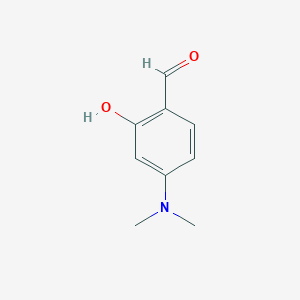
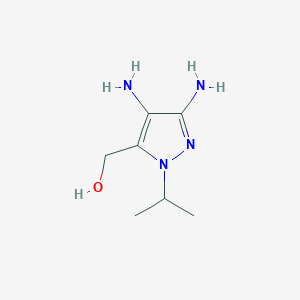
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
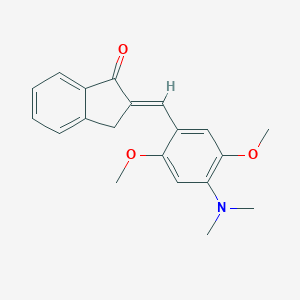
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
